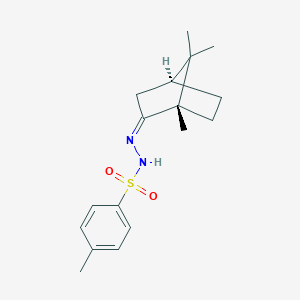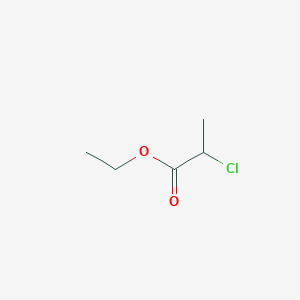
2-Chloro-4-propylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-chloro-4-propylpyrimidine, often involves multi-step chemical reactions, including halogenation, alkylation, and cross-coupling reactions. An example of the synthesis of related pyrimidine derivatives involves electrochemical reductive cross-coupling between chloro-pyrimidines and aryl halides, offering a pathway to functionalized arylpyrimidines under mild conditions (Sengmany et al., 2011).
Molecular Structure Analysis
Pyrimidine derivatives' molecular structures can be elucidated using various spectroscopic and X-ray crystallographic techniques. Studies on similar compounds, such as 4-methylpyrimidine ligands, highlight the weak binding to metal centers in coordination complexes, as reflected by the bond distances and angles that provide insights into the ligand's electronic environment and steric demands (Cini et al., 1999).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and ring transformations, which are pivotal for synthesizing targeted molecular structures. For example, the conversion of chloro-phenylpyrimidine into amino-phenylpyrimidine through an addition-elimination mechanism showcases the chemical reactivity of the pyrimidine ring (Meeteren & Plas, 2010).
Applications De Recherche Scientifique
Preparation of Fused Pyridopyrimidine and Pyridothienotriazine Derivatives : "2-Chloro-4-propylpyrimidine" derivatives were utilized in synthesizing pyridopyrimidine and fused pyridopyrimidine derivatives, with some showing potent antimicrobial activity (Rashad et al., 2005).
Synthesis of Fungicidal Anilinopyrimidines : Research focused on the synthesis of 2-anilinopyrimidine derivatives for fungicidal activities against Botrytis cinerea, a plant pathogen. Substituents at different positions of the pyrimidine ring, including chloro and propyl groups, significantly influenced the fungicidal activity (Nagata et al., 2004).
Photochemistry of 2-Chloropyrimidine : The photochemical behavior of 2-chloropyrimidine was explored, revealing the formation of various pyrimidine derivatives upon UV irradiation, which could be relevant to "2-Chloro-4-propylpyrimidine" (Lindqvist et al., 2002).
Electrochemical Synthesis of Arylpyrimidines : An electrochemical method was developed for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines, indicating potential synthetic applications for chloro-substituted pyrimidines (Sengmany et al., 2011).
Discovery of GPR119 Agonists : Novel 4-amino-2-phenylpyrimidine derivatives, similar in structure to "2-Chloro-4-propylpyrimidine," were synthesized as potent GPR119 agonists, showing promise for treating diabetes (Negoro et al., 2012).
Conversion of 4-Chloro-2-Phenylpyrimidine : Research on the transformation of 4-chloro-2-phenylpyrimidine, a related compound, to its amino derivative via an addition-elimination mechanism (Meeteren & Plas, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Chloro-4-propylpyrimidine is a chemical compound that has been studied for its potential anticancer activity It is known that similar compounds, such as quinazoline-based pyrimidodiazepines, have been shown to interact with dna and have high binding affinities to dna, egfr, and vegfr-2 receptors . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
It is suggested that similar compounds may interact with their targets through dna binding . This interaction can lead to changes in the structure and function of the DNA, potentially inhibiting the replication and transcription processes, thereby affecting cell proliferation and survival.
Biochemical Pathways
Given its potential interaction with dna, egfr, and vegfr-2, it can be inferred that it may affect pathways related to dna replication, cell cycle progression, and angiogenesis . These downstream effects can lead to the inhibition of cancer cell proliferation and survival.
Result of Action
Based on its potential interaction with dna, egfr, and vegfr-2, it can be inferred that it may lead to changes in dna structure and function, inhibition of cell proliferation, and potentially cell death .
Propriétés
IUPAC Name |
2-chloro-4-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLUHKKJYQSSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548475 | |
| Record name | 2-Chloro-4-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-propylpyrimidine | |
CAS RN |
111196-80-6 | |
| Record name | 2-Chloro-4-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | -Chloro-4-propylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)








![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)

